3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a methylene bridge and a trifluoromethyl phenyl group
Mechanism of Action
Target of Action
The primary targets of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on ((1r,5s)-3-methylene-8-azabicyclo[321]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone, it is difficult to discuss these influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
Uniqueness
Compared to these similar compounds, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane stands out due to the presence of the trifluoromethyl phenyl group. This functional group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10-8-13-6-7-14(9-10)20(13)15(21)11-2-4-12(5-3-11)16(17,18)19/h2-5,13-14H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQPMKGQWGHEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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